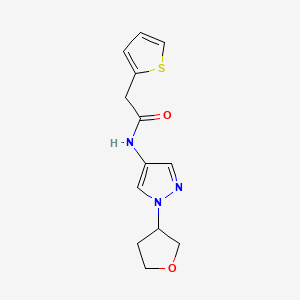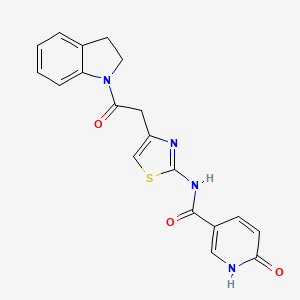
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolin-2-one derivatives are a class of compounds that have been studied for their potential bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used to treat Alzheimer’s disease (AD) . Some of these compounds have shown strong cytotoxicity against certain human cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds, such as indolin-2-one derivatives, often involves complex organic chemistry reactions . For example, some are synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve multiple steps . These reactions are often catalyzed by various substances and can result in a variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, one compound was reported as a yellow solid with a melting point of 219–220 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have developed eco-friendly, efficient methods for synthesizing a series of derivatives related to the parent compound, utilizing microwave irradiation and employing cyclocondensation techniques. These synthetic approaches aim to create compounds with potential CNS depressant and anticonvulsant activities, demonstrating the compound's role in neuroscience research. The derivatives have shown good CNS depressant activity and protection in the maximal electroshock seizure (MES) test, indicating their potential to inhibit seizure spread without causing liver toxicity. These findings are supported by a computational study predicting the compounds' binding modes to NMDA and AMPA receptors, highlighting their relevance in developing new treatments for neurological disorders (Nikalje et al., 2015).
Antimicrobial and Antitubercular Activity
Another significant application of these derivatives is in combating bacterial, fungal, and tubercular infections. Tetrahydropyrimidine–isatin hybrids, closely related to the compound , have been synthesized and screened for their antimicrobial activities. These hybrids demonstrate promising antibacterial, antifungal, and anti-tubercular activities, showcasing the compound's utility in addressing infectious diseases (Akhaja & Raval, 2012).
Anticancer Research
Research into the anticancer potential of derivatives has led to the synthesis of novel compounds with enhanced cytotoxic activity against various human cancer cell lines. The design and synthesis of new series of isatin derivatives, for instance, have greatly improved their cytotoxic activity, offering new avenues for anticancer therapy. These compounds have exhibited excellent anti-proliferative activities against gastric carcinoma, breast adenocarcinoma, nasopharyngeal carcinoma, and oral carcinoma cells, underscoring their significance in cancer research and therapy development (Abu‐Hashem & Al-Hussain, 2022).
Novel Antiviral Agents
The exploration of water-soluble derivatives for intranasal administration against influenza and other respiratory infections has opened new paths in antiviral research. The derivatives of the parent compound have shown high activity against influenza A2 and Coxsackie B1 viruses in vitro, with potential for reducing the severity and duration of disease symptoms in infected models. This research demonstrates the compound's utility in developing novel antiviral agents, particularly for respiratory infections (Harnden et al., 1979).
Wirkmechanismus
Target of Action
Similar indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function.
Mode of Action
Based on the structural similarity to other indolin-2-one derivatives, it may interact with its targets (like ache) and inhibit their function . This inhibition could lead to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
This could lead to increased levels of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Pharmacokinetics
Similar compounds have shown relatively favorable drug-like properties
Result of Action
If it acts as an ache inhibitor, it could lead to enhanced cholinergic transmission, which could have significant effects on neurological function .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-16-6-5-13(10-20-16)18(26)22-19-21-14(11-27-19)9-17(25)23-8-7-12-3-1-2-4-15(12)23/h1-6,10-11H,7-9H2,(H,20,24)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDATZVSXMWCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

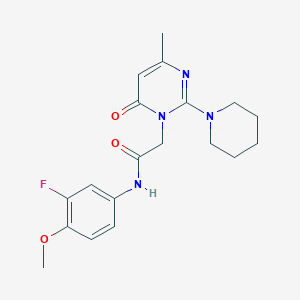

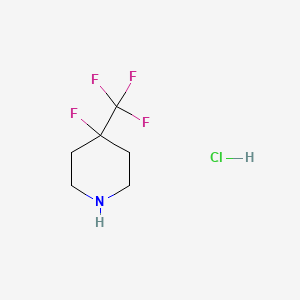
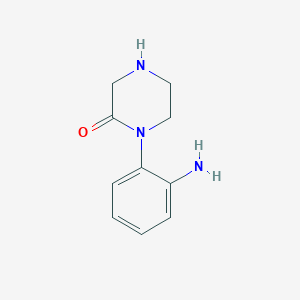
![3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2744834.png)
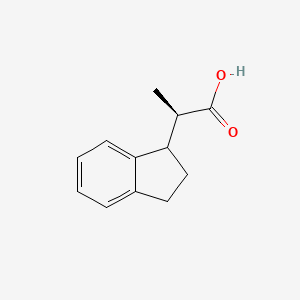
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2744836.png)
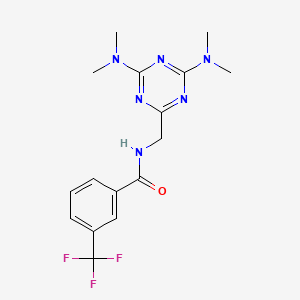


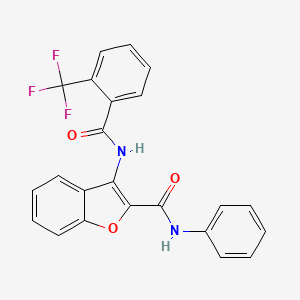
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2744842.png)

